molecular formula C8H9ClN2O B12470473 (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride

(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride

Cat. No.: B12470473
M. Wt: 184.62 g/mol
InChI Key: GOELUJYYFJRNRT-UHFFFAOYSA-N
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Description

(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride: is an organic compound characterized by the presence of a pyrazole ring substituted with acryloyl chloride

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride typically involves the reaction of 1,3-dimethyl-1H-pyrazole with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as recrystallization or distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.

    Polymerization: The acryloyl group can undergo polymerization reactions, making the compound useful in the synthesis of polymeric materials.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Bases such as triethylamine or pyridine.

    Solvents: Dichloromethane, tetrahydrofuran, or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield an amide derivative, while reaction with an alcohol would yield an ester.

Scientific Research Applications

Chemistry:

    Organic Synthesis: (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride is used as a building block in the synthesis of more complex organic molecules.

    Polymer Chemistry: The acryloyl group allows for polymerization, making it useful in the development of new polymeric materials.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Bioconjugation: It can be used to modify biomolecules, such as proteins or peptides, for various biological applications.

Industry:

    Material Science: The compound’s ability to undergo polymerization makes it useful in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride involves its reactivity with nucleophiles. The acryloyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, such as drug development and bioconjugation, where the compound can modify specific molecular targets.

Comparison with Similar Compounds

    (2E)-3-(1H-pyrazol-4-yl)acryloyl chloride: Lacks the dimethyl substitution on the pyrazole ring.

    (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid: Contains a carboxylic acid group instead of the chloride.

Uniqueness: The presence of both the dimethyl-substituted pyrazole ring and the acryloyl chloride group makes (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride unique. This combination of functional groups provides a balance of reactivity and stability, making it versatile for various applications in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-6-7(3-4-8(9)12)5-11(2)10-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOELUJYYFJRNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=CC(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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